molecular formula C24H31BrN2O2S2 B12018160 (3Z)-5-bromo-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12018160
M. Wt: 523.6 g/mol
InChI Key: GXAQIPSCCDNUPW-MRCUWXFGSA-N
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Description

(3Z)-5-bromo-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, an octyl group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thiourea derivative with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Formation of the Indolone Moiety: This step involves the cyclization of an appropriate precursor to form the indolone ring system.

    Final Coupling: The final step involves the coupling of the thiazolidinone and indolone moieties under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(3Z)-5-bromo-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Investigation of its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of biological pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-bromo-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one: Similar in structure but with different substituents.

    (3Z)-5-chloro-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one: Similar but with a chlorine atom instead of bromine.

    (3Z)-5-fluoro-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one: Similar but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer unique biological or material properties not found in similar compounds.

Properties

Molecular Formula

C24H31BrN2O2S2

Molecular Weight

523.6 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H31BrN2O2S2/c1-3-5-7-8-9-11-15-27-23(29)21(31-24(27)30)20-18-16-17(25)12-13-19(18)26(22(20)28)14-10-6-4-2/h12-13,16H,3-11,14-15H2,1-2H3/b21-20-

InChI Key

GXAQIPSCCDNUPW-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCCCC)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCCC)SC1=S

Origin of Product

United States

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